

(RS)-Carbocisteine solubility in different laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-Depth Technical Guide to the Solubility of (RS)-Carbocisteine in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Carbocisteine, chemically known as (RS)-2-Amino-3-(carboxymethylsulfanyl)propanoic acid, is a mucolytic agent widely used in the management of respiratory disorders characterized by excessive or viscous mucus. Its efficacy is intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role in formulation development, bioavailability, and analytical method development. This technical guide provides a comprehensive overview of the solubility of (RS)-Carbocisteine in various common laboratory solvents, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Profile of (RS)-Carbocisteine

(RS)-Carbocisteine is a crystalline powder characterized by its amphoteric nature, containing both acidic carboxylic acid groups and a basic amino group. This structure dictates its solubility behavior, showing limited solubility in neutral aqueous and organic solvents but enhanced solubility in acidic and alkaline conditions.

Quantitative Solubility Data



The quantitative solubility of **(RS)-Carbocisteine** in various laboratory solvents is summarized in the table below. The data is compiled from various pharmacopeial monographs and scientific literature. It is important to note that precise quantitative data in many organic solvents is sparse, with most sources providing qualitative descriptors.

Solvent	Chemical Formula	Solubility (g/L)	Temperatur e (°C)	Qualitative Description	Citation(s)
Water	H₂O	1.6	Not Specified	Very slightly soluble	[1][2]
Ethanol (95%)	C ₂ H ₅ OH	-	Not Specified	Practically insoluble	[3]
Acetone	СзН6О	-	Not Specified	Insoluble	
Dimethyl Sulfoxide (DMSO)	C2H6OS	< 1.0	Not Specified	Insoluble or slightly soluble	-
Dilute Hydrochloric Acid	HCl (aq)	-	Not Specified	Soluble	[3]
Dilute Sodium Hydroxide	NaOH (aq)	-	Not Specified	Soluble	[3]

Note: The lack of specific temperature conditions for much of the available data is a significant limitation. Solubility is temperature-dependent, and these values should be considered as approximations at standard laboratory conditions (approx. 20-25 °C).

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for pharmaceutical development. The following are detailed methodologies for commonly cited experiments for determining the solubility of a solid active pharmaceutical ingredient (API) like **(RS)-Carbocisteine**.

Equilibrium Shake-Flask Method

Foundational & Exploratory





This is the gold-standard method recommended by regulatory bodies such as the International Council for Harmonisation (ICH) for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

- (RS)-Carbocisteine powder
- Selected solvent of interest
- Conical flasks or glass vials with screw caps
- Thermostatically controlled shaker or water bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 μm)
- Calibrated analytical balance
- Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometry)
- pH meter (for aqueous solutions)

Procedure:

- Preparation: Add an excess amount of (RS)-Carbocisteine powder to a series of conical flasks. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
- Solvent Addition: Add a known volume of the pre-equilibrated solvent to each flask.
- Equilibration: Seal the flasks and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established through preliminary experiments by sampling at various time points until the concentration of the solute in the solution remains constant.



- Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed in the thermostatic bath for a sufficient period to allow the undissolved solid to settle.
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe.
 Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. The filter material should be chemically compatible with the solvent and should not adsorb the solute.
 The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.
- Quantification: Analyze the concentration of **(RS)-Carbocisteine** in the clear filtrate using a validated analytical method.
- Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or g/L.

Gravimetric Method

This method is a simpler, though potentially less precise, alternative to the shake-flask method and is suitable for non-volatile solutes.

Objective: To determine the solubility of a compound by evaporating the solvent from a saturated solution and weighing the remaining solute.

Materials:

- (RS)-Carbocisteine powder
- Selected solvent of interest
- Conical flask or beaker
- Stirring apparatus (e.g., magnetic stirrer)
- Filtration apparatus
- Pre-weighed evaporating dish or watch glass
- Drying oven



- Analytical balance
- Dessicator

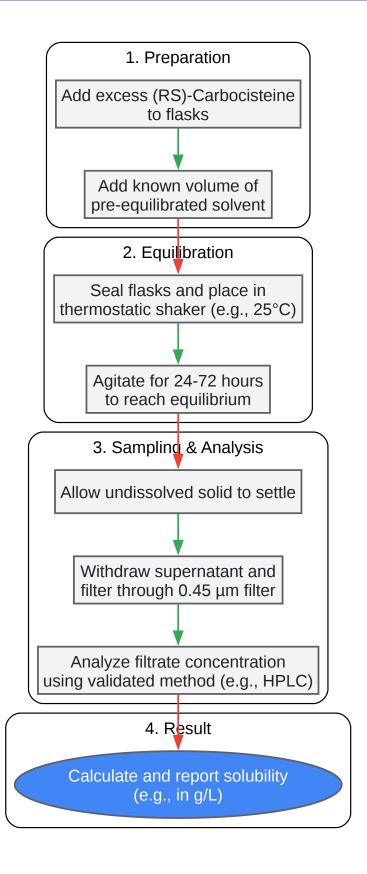
Procedure:

- Preparation of Saturated Solution: Prepare a saturated solution of (RS)-Carbocisteine in the chosen solvent at a specific temperature as described in steps 1-3 of the shake-flask method.
- Filtration: Filter the saturated solution to remove any undissolved solid.
- Aliquot Transfer: Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.
- Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the (RS)-Carbocisteine.
- Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.
- Calculation:
 - Weight of solute = (Weight of dish + solute) (Weight of empty dish)
 - Solubility = Weight of solute / Volume of aliquot taken
 - The result is typically expressed in g/mL or a similar unit.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining the solubility of **(RS)-Carbocisteine**.





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Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.



Conclusion

The solubility of **(RS)-Carbocisteine** is highly dependent on the pH of the solvent system, exhibiting poor solubility in neutral aqueous solutions and most common organic solvents, but good solubility in dilute acidic and alkaline solutions. This guide provides the currently available quantitative and qualitative solubility data and outlines the standard experimental protocols for its determination. For drug development professionals, a thorough understanding of these solubility characteristics and the methods to quantify them is essential for successful formulation design, ensuring optimal delivery and bioavailability of this important mucolytic agent. Further research providing temperature-dependent quantitative solubility data in a broader range of organic solvents would be a valuable addition to the field.

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References

- 1. Carbocysteine | C5H9NO4S | CID 193653 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104511025B Carbocisteine oral administration solution and preparation method thereof - Google Patents [patents.google.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- To cite this document: BenchChem. [(RS)-Carbocisteine solubility in different laboratory solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663187#rs-carbocisteine-solubility-in-different-laboratory-solvents]

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